1-Dodecyl-2-methylnaphthalene

Description

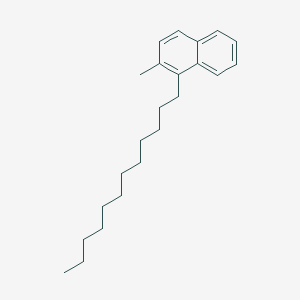

Structure

2D Structure

3D Structure

Properties

CAS No. |

666707-83-1 |

|---|---|

Molecular Formula |

C23H34 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1-dodecyl-2-methylnaphthalene |

InChI |

InChI=1S/C23H34/c1-3-4-5-6-7-8-9-10-11-12-16-22-20(2)18-19-21-15-13-14-17-23(21)22/h13-15,17-19H,3-12,16H2,1-2H3 |

InChI Key |

QZXNWOKFRQOZQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC2=CC=CC=C21)C |

Origin of Product |

United States |

Synthesis and Derivatization of 1 Dodecyl 2 Methylnaphthalene

Established Synthetic Routes for Alkylnaphthalenes and their Adaptations for Dodecylmethylnaphthalene

The traditional and most common methods for synthesizing alkylnaphthalenes involve the direct introduction of an alkyl group onto the naphthalene (B1677914) core or a multi-step process that builds the desired structure through a series of reactions.

Direct Alkylation Strategies and Optimization

Direct alkylation, predominantly through the Friedel-Crafts reaction, is a primary route for the synthesis of 1-dodecyl-2-methylnaphthalene. rsc.org This method involves the reaction of 2-methylnaphthalene (B46627) with a dodecylating agent, such as 1-dodecene (B91753) or 1-dodecyl halide, in the presence of a catalyst.

The regioselectivity of the Friedel-Crafts alkylation of naphthalenes is a critical aspect. Substitution at the 1-position (alpha-position) is kinetically favored due to the formation of a more stable carbocation intermediate, while substitution at the 2-position (beta-position) is the thermodynamically more stable product. stackexchange.com However, the presence of a bulky alkylating agent can sterically hinder attack at the 1-position, leading to a higher proportion of the 2-substituted product. stackexchange.com In the case of 2-methylnaphthalene, the existing methyl group also influences the position of the incoming dodecyl group.

Optimization of the reaction conditions is crucial to maximize the yield of the desired this compound isomer and to favor mono-alkylation over poly-alkylation. Key parameters that are often optimized include:

Catalyst: Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but pose environmental and handling challenges. researchgate.net Research has shifted towards solid acid catalysts such as zeolites and clays, and ionic liquids, which offer advantages in terms of reusability and reduced waste. rsc.orgresearchgate.net

Temperature: Reaction temperature can significantly influence the isomer distribution.

Molar Ratio of Reactants: Adjusting the molar ratio of 2-methylnaphthalene to the dodecylating agent can control the extent of mono- versus poly-alkylation. researchgate.net

Solvent: The choice of solvent can affect the catalyst activity and product selectivity.

Multi-step Synthetic Pathways and Precursor Chemistry

Multi-step synthetic routes offer an alternative approach to producing this compound, often providing better control over the final product's structure. libretexts.org A common multi-step strategy involves an initial Friedel-Crafts acylation followed by a reduction step.

In this pathway, 2-methylnaphthalene would first be acylated with dodecanoyl chloride in the presence of a Lewis acid catalyst to form a dodecanoyl-2-methylnaphthalene ketone. The position of acylation is generally more selective than alkylation, often favoring the less sterically hindered positions. The resulting ketone is then reduced to the corresponding alkyl group. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The precursor chemistry for this route involves the synthesis of the acylating agent, dodecanoyl chloride, which can be prepared from dodecanoic acid. The choice of reduction method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. This multi-step approach, while longer, can circumvent some of the issues associated with direct alkylation, such as carbocation rearrangements and polyalkylation. libretexts.org

Novel Methodologies in Dodecylmethylnaphthalene Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for the synthesis of alkylnaphthalenes, including this compound.

Catalytic Approaches to Dodecylnaphthalene (B1581213) Functionalization

Modern catalytic approaches aim to overcome the limitations of traditional Friedel-Crafts catalysts. The use of solid acid catalysts, particularly zeolites, has been extensively investigated for the alkylation of naphthalenes. researchgate.net Zeolites such as HY and Hβ have shown high activity and selectivity for the liquid-phase alkylation of naphthalene with long-chain olefins. researchgate.net The shape-selective nature of zeolites can influence the isomer distribution of the products. rsc.org For instance, the pore structure of the zeolite can favor the formation of certain isomers while restricting the formation of others.

The table below summarizes the performance of different zeolite catalysts in the alkylation of naphthalenes with long-chain olefins.

| Catalyst | Alkylating Agent | Naphthalene Derivative | Conversion (%) | Selectivity for Mono-alkylation (%) | Key Findings |

| HY Zeolite | C11-C12 Olefins | Naphthalene | High | High | Higher activity and selectivity compared to Hβ zeolite. researchgate.net |

| Hβ Zeolite | C11-C12 Olefins | Naphthalene | Moderate | Moderate | Lower activity compared to HY zeolite. researchgate.net |

| Modified HY Zeolite (with La³⁺ and Mg²⁺) | C11-C12 Olefins | Naphthalene | Improved | Improved | Enhanced activity, selectivity, and catalyst stability. researchgate.net |

| HFAU Zeolite | α-Tetradecene | Naphthalene | up to 95% | nearly 100% | Long service life in industrial conditions. rsc.org |

Ionic liquids have also emerged as promising "green" catalysts and solvents for the alkylation of naphthalenes. rsc.org They offer several advantages, including high catalytic activity, ease of separation from the reaction products, and the potential for recycling and reuse. researchgate.netresearchgate.net For the alkylation of 2-methylnaphthalene with long-chain alkenes, ethyl-containing amine chloroaluminate ionic liquids have been shown to be effective. researchgate.net

Green Chemistry Principles in Dodecylmethylnaphthalene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize the environmental impact of the process. Key aspects include:

Solvent-Free Reactions: Conducting reactions without a solvent, or using environmentally benign solvents, is a core principle of green chemistry. Solvent-free acylation of 2-methylnaphthalene has been demonstrated in micro-channel reactors, offering an efficient and greener alternative. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Direct alkylation reactions generally have a high atom economy.

Renewable Feedstocks: While not yet widely implemented for this specific compound, research into synthesizing alkylated naphthalenes from renewable platform compounds derived from lignocellulose is an active area of green chemistry. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves modifying the structure of the starting materials or the synthetic route to introduce different functionalities. This allows for the tuning of the compound's physical and chemical properties for various applications.

Analogues with varying alkyl chain lengths can be synthesized by using different olefins or alkyl halides in the direct alkylation step. For instance, using 1-octene (B94956) or 1-hexadecene (B165127) would yield the corresponding octyl- or hexadecyl-methylnaphthalenes.

The synthesis of functionalized derivatives can be achieved by introducing other chemical groups onto the naphthalene ring or the dodecyl chain. For example, hydroxylation, amination, or sulfonation of the naphthalene ring can be performed before or after the alkylation step to produce a range of derivatives with different properties. The synthesis of alkyl methylnaphthalene sulfonates, for instance, is of interest for their surfactant properties. researchgate.net Additionally, branched-chain dodecyl groups can be introduced using branched olefins as the alkylating agent, which can influence the viscosity and low-temperature properties of the resulting alkylnaphthalene. nih.gov

Structural Modifications and Substituent Effects

The synthesis of the parent compound, this compound, can be achieved through methods such as the Friedel-Crafts alkylation of 2-methylnaphthalene with a dodecylating agent. However, the subsequent structural modification of this specific molecule has not been a focus of published research.

The long dodecyl chain introduces a significant nonpolar characteristic to the molecule. Any structural modifications would need to contend with the steric hindrance and the electronic influence of this bulky alkyl group. For instance, electrophilic aromatic substitution reactions would likely be directed to specific positions on the naphthalene rings, influenced by the combined directing effects of the methyl and dodecyl groups. The precise outcomes of such reactions, and the properties of the resulting isomers, have yet to be experimentally determined and reported.

A summary of related, but not direct, research findings is presented in the table below:

| Research Area | General Findings for Alkylnaphthalenes | Specific Data for this compound |

| Synthesis | Friedel-Crafts alkylation is a common method. | Mentioned as part of a series of synthesized linear alkylnaphthalenes. |

| Isomerization | Catalytic processes can interconvert isomers like 1-methylnaphthalene (B46632) and 2-methylnaphthalene. | No specific isomerization studies reported. |

| Substituent Effects | Theoretical models predict electronic effects based on substituent position on the naphthalene core. | No experimental data on its derivatives. |

Stereochemical Considerations in Dodecylmethylnaphthalene Derivatives

The introduction of chirality to this compound would require a derivatization that creates a stereocenter. As the parent molecule is achiral, any stereochemical considerations are entirely dependent on the nature of the reactions used to form its derivatives.

For instance, if a functional group introduced to the naphthalene ring or the dodecyl chain creates a chiral center, the resulting product would exist as a pair of enantiomers. The synthesis of such a derivative would require either a stereoselective reaction or the separation of the resulting racemic mixture.

General principles of stereochemistry in naphthalene-containing compounds are well-established, particularly in the context of axially chiral binaphthyl systems. However, these principles are not directly applicable to this compound without the introduction of a chiral element. The long dodecyl chain could potentially influence the stereochemical outcome of a reaction at a nearby position due to its steric bulk, but this remains a speculative point without experimental validation.

Advanced Structural and Electronic Characterization of 1 Dodecyl 2 Methylnaphthalene

Spectroscopic Analysis Beyond Basic Identification

Advanced spectroscopic methods are essential for a detailed elucidation of the molecular framework and electronic nature of 1-Dodecyl-2-methylnaphthalene. These techniques offer insights into atomic connectivity, conformational dynamics, and photophysical behavior.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While standard 1D NMR provides basic structural information, 2D NMR techniques are indispensable for unambiguous assignment of the complex proton (¹H) and carbon-¹³ (¹³C) spectra of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal intricate details of its structure.

COSY (¹H-¹H Correlation): This experiment would map the couplings between adjacent protons. It would clearly show the correlations within the aromatic system of the naphthalene (B1677914) ring and, separately, the spin systems along the dodecyl chain (e.g., the terminal methyl protons coupling with the adjacent methylene (B1212753) protons).

HSQC (¹H-¹³C One-Bond Correlation): This technique directly links each proton to the carbon it is attached to. It would allow for the precise assignment of each carbon in the dodecyl chain and the naphthalene core by correlating their signals with their known proton attachments.

HMBC (¹H-¹³C Long-Range Correlation): HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons separated by two or three bonds. Key correlations would include the link between the first methylene group of the dodecyl chain (C1') and the C1 carbon of the naphthalene ring, as well as correlations from the methyl protons to the C1, C2, and C3 carbons of the ring.

Based on data from the closely related 2-methylnaphthalene (B46627), a predicted assignment table can be constructed. bmrb.ionih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Naphthalene C1 | - | ~135.0 | H-8, H-1' |

| Naphthalene C2 | - | ~134.5 | H-3, H-1', Methyl H |

| Naphthalene C3 | ~7.3-7.4 | ~127.0 | H-4, Methyl H |

| Naphthalene C4 | ~7.8-7.9 | ~128.0 | H-3, H-5 |

| Naphthalene C4a | - | ~132.5 | H-5, H-8 |

| Naphthalene C5 | ~7.9-8.0 | ~126.0 | H-4, H-6, H-7 |

| Naphthalene C6 | ~7.4-7.5 | ~126.5 | H-5, H-7 |

| Naphthalene C7 | ~7.4-7.5 | ~125.5 | H-6, H-8 |

| Naphthalene C8 | ~7.7-7.8 | ~124.0 | H-7, H-1' |

| Naphthalene C8a | - | ~129.0 | H-4, H-5, H-8 |

| Methyl (at C2) | ~2.5 | ~21.0 | C1, C2, C3 |

| Dodecyl C1' | ~3.1 | ~30.0 | C1, C2, C8, C8a |

| Dodecyl C2'-C11' | ~1.2-1.6 | ~22-32 | Internal chain correlations |

Solid-State NMR (SSNMR) could provide further insights into the molecule's structure in its solid form. For aromatic systems like naphthalene, SSNMR is sensitive to molecular packing and symmetry in the crystal lattice. nih.gov This technique could differentiate between crystalline and amorphous forms, identify different polymorphs, and probe the conformational arrangement of the flexible dodecyl chain relative to the rigid naphthalene plane. ethz.chmit.edu

Advanced Mass Spectrometry (e.g., HRMS, Tandem MS for Fragmentation Pathway Elucidation)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula, C₂₃H₃₄. This capability is critical for distinguishing the compound from isomers or isobaric interferences. nih.govcsic.es

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways, which is key to confirming the molecule's structure. nih.govnationalmaglab.org In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to produce a series of fragment ions (product ions). For this compound, the fragmentation is expected to be dominated by cleavages related to the alkyl chain.

Predicted Fragmentation Pathways:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the first and second carbons of the alkyl chain (C1'-C2'). This is due to the formation of a stable, resonance-stabilized benzylic/naphthylmethyl cation.

McLafferty-type Rearrangements: If applicable, hydrogen rearrangements from the alkyl chain to the naphthalene ring could occur, leading to neutral losses.

Alkyl Chain Fragmentation: A series of successive losses of alkyl fragments (e.g., C₂H₄, C₃H₆) from the dodecyl chain would produce a characteristic pattern of ions separated by 14 Da (CH₂).

Table 2: Predicted Key Fragments in the Tandem Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Formula | Description of Loss |

|---|---|---|

| 310 | [C₂₃H₃₄]⁺ | Molecular Ion |

| 155 | [C₁₂H₁₁]⁺ | Benzylic cleavage, loss of C₁₁H₂₃ radical |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions

Vibrational spectroscopy probes the bond vibrations within the molecule, providing a fingerprint that is sensitive to both chemical structure and local environment.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. FT-IR is sensitive to vibrations that change the dipole moment (e.g., C=O, O-H), while Raman is more sensitive to symmetric vibrations and those involving non-polar bonds (e.g., C=C, C-C). nih.govnih.gov

For this compound, the spectra would be a superposition of the modes from the naphthalene core, the methyl group, and the dodecyl chain. researchgate.netelixirpublishers.com

Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring are expected in the 1600-1450 cm⁻¹ region. These bands can be sensitive to substitution patterns and intermolecular π-stacking interactions.

Aliphatic Region (3000-2800 cm⁻¹ and 1470-1350 cm⁻¹): The long dodecyl chain would produce intense C-H stretching bands (symmetric and asymmetric) between 2960 and 2850 cm⁻¹. CH₂ scissoring (~1465 cm⁻¹) and CH₃ umbrella modes (~1375 cm⁻¹) would also be prominent.

Table 3: Characteristic Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Group |

|---|---|---|

| 3050 - 3080 | C-H Stretch | Aromatic (Naphthalene) |

| 2950 - 2965 | Asymmetric C-H Stretch | Methyl & Methylene |

| 2850 - 2875 | Symmetric C-H Stretch | Methyl & Methylene |

| 1590 - 1610 | C=C Ring Stretch | Aromatic (Naphthalene) |

| 1490 - 1510 | C=C Ring Stretch | Aromatic (Naphthalene) |

| ~1465 | CH₂ Scissoring Bend | Dodecyl Chain |

| ~1375 | CH₃ Symmetric Bend (Umbrella) | Methyl & Dodecyl Terminus |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The electronic properties of this compound are dominated by the naphthalene chromophore. The long alkyl chain is electronically insulating and is expected to have a minimal effect on the position of the absorption and emission bands, though it may influence the quantum yield and lifetime by affecting non-radiative decay pathways.

UV-Vis Absorption Spectroscopy: The spectrum is expected to be very similar to that of other alkyl-substituted naphthalenes, showing characteristic π-π* transitions. mdpi.comresearchgate.net Typically, naphthalenes exhibit two or three distinct absorption bands. For instance, 1-methylnaphthalene (B46632) has an excitation peak around 281 nm. aatbio.com

Fluorescence Spectroscopy: Naphthalene and its simple alkyl derivatives are known to be fluorescent. Upon excitation into their absorption bands, they emit light at a longer wavelength (a Stokes shift). 1-methylnaphthalene, for example, has an emission peak at 339 nm. aatbio.com The fluorescence quantum yield and decay lifetime are sensitive parameters that can be influenced by the molecular environment, such as solvent polarity and the presence of quenchers. The dodecyl chain could potentially promote intermolecular aggregation, which might lead to excimer formation and a red-shifted emission at higher concentrations. scispace.com

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. libretexts.org While no public crystal structure for this compound is currently available, the principles of the technique allow for a hypothetical discussion of its solid-state packing.

Obtaining a suitable single crystal would be the primary challenge, often requiring extensive screening of crystallization conditions (solvents, temperature). msu.edu If a crystal were obtained, the analysis would reveal:

Molecular Conformation: The exact dihedral angles defining the orientation of the dodecyl chain with respect to the planar naphthalene ring. The flexible chain would likely adopt an extended, all-trans conformation to maximize packing efficiency.

Packing Efficiency: The presence of the long, flexible alkyl chain would likely lead to a structure where the aromatic cores are segregated into layers, with the aliphatic chains interdigitating between them, similar to structures observed in liquid crystals or long-chain alkanes. Studies of liquid 1-methylnaphthalene have shown evidence of short-range ordering with parallel stacking of naphthalene rings. icm.edu.pl

Surface Characterization Techniques for Thin Films or Adsorbed Layers

The amphiphilic nature of this compound, with its flat aromatic "head" and flexible aliphatic "tail," makes it a candidate for forming organized thin films or self-assembled monolayers on various substrates. Several surface-sensitive techniques could be used to characterize such layers. researchgate.netnasa.gov

X-ray Photoelectron Spectroscopy (XPS): XPS would confirm the elemental composition of the surface layer. By analyzing the high-resolution spectra of the Carbon 1s peak, it would be possible to distinguish between the sp²-hybridized carbons of the naphthalene ring and the sp³-hybridized carbons of the dodecyl chain, providing information about molecular orientation on the surface.

Ellipsometry or Surface Plasmon Resonance (SPR): These optical techniques could be used to measure the average thickness of the deposited film with sub-nanometer precision. researchgate.net This data is crucial for understanding the degree of molecular ordering and whether a monolayer or multilayer structure has formed.

These techniques, applied in concert, would provide a comprehensive picture of how this compound organizes at interfaces, which is critical for applications in areas like organic electronics, coatings, and lubrication.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 1-Methylnaphthalene |

| 2-Methylnaphthalene |

| 1,5-Methylnaphthalene |

Chiroptical Spectroscopy of this compound Derivatives

The direct application of chiroptical spectroscopy to this compound is not feasible as the molecule itself is achiral, lacking a stereocenter or axial chirality, and therefore does not exhibit optical activity. However, the introduction of chirality into the molecular structure, for instance through stereogenic centers in the dodecyl chain or by the synthesis of atropisomeric derivatives, would render the resulting compounds amenable to analysis by chiroptical techniques.

While the scientific literature does not currently contain specific studies on the chiroptical properties of chiral derivatives of this compound, a general understanding of how such analyses would be approached can be extrapolated from research on other chiral naphthalene derivatives. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be instrumental in characterizing the stereochemical features of these hypothetical chiral molecules.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org For a chiral derivative of this compound, a CD spectrum would exhibit positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption corresponding to the electronic transitions of the naphthalene chromophore. nih.gov The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate CD spectra and help in the assignment of the absolute configuration of the chiral centers. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum provides information that is complementary to a CD spectrum, and the two are related through the Kronig-Kramers transforms. For a chiral derivative of this compound, the ORD curve would show a characteristic dispersion, particularly in the vicinity of an absorption band, which is also indicative of the molecule's stereochemistry. slideshare.net

In the context of naphthalene derivatives, chiroptical studies have been valuable in elucidating the structure of complex molecules. For instance, the CD spectra of various substituted naphthalenes have been simulated and compared with experimental data to understand the nature of their electronic transitions. dtu.dknih.gov Such studies provide a framework for how the chiroptical properties of a chiral this compound derivative could be investigated to determine its three-dimensional structure.

Should chiral derivatives of this compound be synthesized in the future, their analysis using chiroptical spectroscopy would be a critical step in their structural elucidation. The table below summarizes the key chiroptical techniques and the type of information they would provide for such compounds.

| Spectroscopic Technique | Information Provided for Chiral Derivatives |

| Circular Dichroism (CD) | Determination of absolute configuration, conformational analysis, study of electronic transitions. |

| Optical Rotatory Dispersion (ORD) | Confirmation of chirality, determination of absolute configuration, complementary to CD data. |

Reactivity and Reaction Mechanisms of 1 Dodecyl 2 Methylnaphthalene

Oxidation Reactions and Mechanisms

Oxidation of 1-dodecyl-2-methylnaphthalene can be initiated through atmospheric, catalytic, or electrochemical means, targeting either the aromatic nucleus or the alkyl side chains.

In the atmosphere, the primary oxidant for aromatic compounds like this compound is the hydroxyl (•OH) radical. The reaction is primarily initiated by the addition of the •OH radical to the aromatic rings. researchgate.netnih.gov For the related compound 2-methylnaphthalene (B46627), this addition predominantly forms radical adducts, which then react with atmospheric oxygen (O₂). researchgate.netrsc.org

The subsequent pathways for these peroxy radicals (ROO•) are complex. They can undergo intramolecular hydrogen shifts or react with other atmospheric species like nitric oxide (NO). nih.govrsc.org These reactions lead to the formation of various oxygenated products, including dicarbonyl compounds, through ring-opening mechanisms. researchgate.net

A competing pathway involves the abstraction of a hydrogen atom by the •OH radical from one of the alkyl side chains. The dodecyl chain offers numerous secondary hydrogens, and the methyl group offers benzylic hydrogens. Hydrogen abstraction from these sites would lead to the formation of alkyl or benzylic radicals, respectively, which would then react with O₂ to form hydroperoxides and subsequently alcohols, ketones, or aldehydes along the alkyl chains.

Table 1: Potential Atmospheric Oxidation Pathways

| Reaction Site | Initiating Step | Key Intermediates | Potential Products |

|---|---|---|---|

| Naphthalene (B1677914) Ring | •OH radical addition | Hydroxy-cyclohexadienyl type radicals, Peroxy radicals (ROO•) | Ring-opened dicarbonyls, Naphthols, Epoxides |

| Methyl Group | •OH radical H-abstraction | Benzylic radical | 2-Naphthoic acid, 2-Naphthaldehyde |

Catalytic oxidation can achieve more selective transformations. While specific studies on this compound are not prevalent, research on simpler methylnaphthalenes provides insight. Microbial or enzymatic catalysis, for instance, can selectively oxidize the methyl group or the aromatic ring. nih.gov Organisms like Rhodococcus sp. have been shown to selectively oxidize 2-methylnaphthalene to 2-methyl-1-naphthol. nih.gov Other bacteria can initiate metabolism either by monoxygenation of the methyl group, leading to the formation of 2-naphthoic acid, or by dioxygenation of the ring. nih.gov

For this compound, it can be inferred that biocatalytic systems could target several positions:

Methyl Group: Oxidation to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid (naphthoic acid derivative).

Aromatic Ring: Hydroxylation at various positions, dictated by enzyme specificity.

Dodecyl Chain: Oxidation at the terminal (ω-oxidation) or sub-terminal (ω-1) positions of the alkyl chain is a common metabolic pathway for long-chain alkanes.

Transition metal catalysts could also be employed for selective oxidation, although specific examples for this substrate are scarce.

The electrochemical oxidation of naphthalene derivatives generally proceeds through the formation of a radical cation via a single-electron transfer (SET) at the anode. researchgate.netchempedia.info The stability of this radical cation is a key factor in the subsequent reactions. The presence of electron-donating groups, such as the methyl and dodecyl substituents in this compound, lowers the oxidation potential compared to unsubstituted naphthalene, making it easier to oxidize.

Reduction Chemistry and Hydrogenation Mechanisms

The aromatic naphthalene core of this compound can be reduced via catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgmasterorganicchemistry.com

The extent of reduction depends on the reaction conditions:

Partial Hydrogenation: Under milder conditions (lower temperature and pressure), one of the two aromatic rings can be selectively reduced. This would yield a mixture of 1-dodecyl-2-methyl-1,2,3,4-tetrahydronaphthalene and 5-dodecyl-6-methyl-1,2,3,4-tetrahydronaphthalene (tetralin derivatives).

Complete Hydrogenation: Under more forcing conditions (higher temperature and pressure), both rings can be fully saturated to produce 1-dodecyl-2-methyldecahydronaphthalene (a decalin derivative). youtube.com

The mechanism involves the adsorption of both H₂ and the naphthalene ring system onto the surface of the metal catalyst. masterorganicchemistry.comyoutube.com Hydrogen atoms are then added sequentially to the aromatic rings, typically from the same face of the molecule as it is bound to the catalyst surface (syn-addition). libretexts.org The bulky dodecyl group may introduce steric hindrance, potentially influencing the rate of reaction by affecting how efficiently the molecule can adsorb onto the catalyst surface. libretexts.org

Electrophilic and Nucleophilic Substitution Reactions

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy required to form the carbocation intermediate (a sigma complex) is lower. libretexts.org Substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate formed from α-attack is better stabilized by resonance, allowing one of the rings to remain fully aromatic. youtube.comyoutube.com

In this compound, both the methyl and dodecyl groups are electron-donating alkyl groups, which activate the ring towards electrophilic attack and are ortho-, para-directors.

The 1-dodecyl group strongly activates the ortho (C2, C8) and para (C4) positions.

The 2-methyl group strongly activates the ortho (C1, C3) and para (C6) positions.

Considering these directing effects and the inherent reactivity of the naphthalene core, the most likely positions for electrophilic attack are C4 and C5, which are α-positions activated by one of the alkyl groups. Steric hindrance from the bulky dodecyl group at C1 would likely disfavor attack at the C8 position.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Type | Activating Group(s) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Alpha | Para to 1-dodecyl | Low | High |

| C5 | Alpha | Uninfluenced by ortho/para | Low | High |

| C8 | Alpha | Ortho to 1-dodecyl | High | Moderate to Low |

| C3 | Beta | Ortho to 2-methyl | Low | Moderate |

Nucleophilic aromatic substitution (SNAr) is not a characteristic reaction for electron-rich hydrocarbons like this compound. wikipedia.org This type of reaction requires two key features that are absent in this molecule: a strong electron-withdrawing group (such as a nitro group) to activate the ring towards nucleophilic attack, and a good leaving group (such as a halide). wikipedia.orgbyjus.com Therefore, under standard conditions, this compound is unreactive towards nucleophiles. wikipedia.org

Free Radical Reactions and Pathways

Beyond the atmospheric oxidation pathways initiated by •OH radicals, this compound is susceptible to other free radical reactions, particularly on its alkyl side chains. These reactions typically proceed via a three-step mechanism: initiation, propagation, and termination. youtube.com

Initiation: Radicals are generated, for example, by the homolytic cleavage of a halogen molecule (e.g., Cl₂) using UV light or heat.

Propagation: The initial radical abstracts a hydrogen atom from one of the side chains. The C-H bonds at benzylic positions (on the methyl group) and secondary carbons (on the dodecyl chain) are weaker than those on the aromatic ring and are preferential sites of attack. This creates a new carbon-centered radical. This radical then reacts with another molecule (e.g., Cl₂), propagating the chain.

Termination: Two radicals combine to form a stable, non-radical product. youtube.com

The primary sites for hydrogen abstraction would be the benzylic hydrogens on the methyl group and the 22 secondary hydrogens along the dodecyl chain. The benzylic radical is stabilized by resonance with the naphthalene ring, making these hydrogens particularly susceptible to abstraction. This would lead to functionalization at the methyl group. However, due to the large number of secondary hydrogens on the dodecyl chain, a mixture of products halogenated at various positions along the chain would also be expected.

Ring-Opening Reactions and Associated Mechanisms

The aromatic stabilization energy of the naphthalene ring system makes it relatively resistant to ring-opening reactions. Such transformations typically require significant energy input, specialized catalysts, or enzymatic pathways to overcome the aromaticity. For this compound, ring-opening would involve the cleavage of one or both of the fused six-membered rings.

Biocatalytic Ring-Opening:

One established pathway for the degradation of aromatic compounds involves enzymatic oxidation. Heme-thiolate enzymes, such as peroxygenases, can catalyze the epoxidation of the naphthalene ring to form a reactive arene oxide intermediate. acs.orgtudelft.nl This epoxide is not stable and can be attacked by nucleophiles, such as water, leading to the formation of a trans-dihydrodiol. This process breaks the aromaticity of one of the rings. Subsequent enzymatic reactions can lead to further oxidation and eventual cleavage of the carbon-carbon bonds within the ring. While this has been demonstrated for naphthalene, it represents a plausible ring-opening mechanism for alkylated derivatives like this compound in biological systems. acs.orgtudelft.nl

Mechanism:

Epoxidation: An enzyme, such as a P450 monooxygenase or a peroxygenase, activates molecular oxygen to form a potent oxidizing species that transfers an oxygen atom to one of the double bonds of the naphthalene ring, forming an epoxide (arene oxide).

Nucleophilic Attack: A nucleophile, typically water in biological systems, attacks one of the electrophilic carbon atoms of the epoxide ring. This is often facilitated by an epoxide hydrolase enzyme.

Diol Formation: The attack opens the epoxide ring, resulting in the formation of a trans-1,2-dihydrodiol, a non-aromatic cyclohexadiene derivative.

Further Degradation: The dihydrodiol can be further oxidized by dehydrogenases to form catechols, which can then undergo ring cleavage by dioxygenase enzymes.

Catalytic Hydrogenation and Hydrogenolysis:

In industrial applications, such as petroleum refining, ring-opening of polycyclic aromatic hydrocarbons is often achieved under high-pressure and high-temperature conditions. google.com The process typically involves two main stages:

Hydrogenation: The aromatic naphthalene core is first saturated with hydrogen in the presence of a hydrogenation catalyst (e.g., Platinum, Palladium). This converts the this compound into its corresponding tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivative.

Hydrogenolysis: The resulting saturated naphthenic rings are then opened through cleavage of C-C bonds. This step requires a different type of catalyst, often containing metals like Iridium, combined with an acidic support. google.com The presence of alkyl substituents can influence which C-C bond is preferentially cleaved. google.com

Table 1: Proposed Ring-Opening Mechanisms for this compound

| Mechanism Type | Key Reagents/Conditions | Intermediate(s) | Final Product Type |

| Biocatalytic Oxidation | Peroxygenase/Monooxygenase, H₂O, Epoxide Hydrolase | Arene Oxide, trans-Dihydrodiol | Ring-cleaved dicarboxylic acids or other oxygenates |

| Catalytic Hydrogenolysis | H₂, High Pressure/Temp., Hydrogenation Catalyst (Pt, Pd), Ring-Opening Catalyst (Ir) | Dodecyl-methyl-tetralin, Dodecyl-methyl-decalin | Branched alkanes |

Isomerization and Rearrangement Processes

Alkylnaphthalenes can undergo structural changes through isomerization and rearrangement reactions, typically catalyzed by acids. These processes are driven by the thermodynamic stability of the resulting isomers. For this compound, this can involve the migration of either the methyl or the dodecyl group to a different position on the naphthalene ring.

Acid-Catalyzed Alkyl Group Migration (1,2-Shift):

In the presence of a Brønsted or Lewis acid catalyst (e.g., zeolites), the naphthalene ring can be protonated to form a carbocation intermediate, specifically a resonance-stabilized arenium ion. bcrec.id This electrophilic intermediate can then undergo a 1,2-shift of an alkyl group. libretexts.orgwikipedia.orglibretexts.org The migration of an alkyl group from its original position to an adjacent carbon atom proceeds through a transition state where the alkyl group is bridged between the two carbons. The driving force for this rearrangement is the formation of a more thermodynamically stable product. For instance, β-substituted alkylnaphthalenes (at the 2, 3, 6, or 7 positions) are generally more stable than α-substituted isomers (at the 1, 4, 5, or 8 positions) due to reduced steric hindrance.

Mechanism:

Protonation: An acid catalyst protonates a carbon atom of the naphthalene ring, forming a carbocation (arenium ion).

1,2-Alkyl Shift: An adjacent alkyl group (either methyl or dodecyl) migrates with its bonding electron pair to the positively charged carbon. This is a form of the Wagner-Meerwein rearrangement. masterorganicchemistry.com

Deprotonation: A proton is eliminated from the ring, restoring aromaticity and yielding the isomerized alkylnaphthalene.

The relative migratory aptitude of different alkyl groups can influence the reaction products. While both methyl and dodecyl groups can migrate, the specific reaction conditions and the stability of the potential intermediates and products would determine the major outcome.

Transalkylation:

Under certain catalytic conditions, an alkyl group can be transferred from one naphthalene molecule to another. This intermolecular process, known as transalkylation, can lead to a mixture of dealkylated (naphthalene), mono-alkylated, and poly-alkylated naphthalenes.

Table 2: Potential Isomerization Pathways for this compound

| Process | Description | Driving Force | Key Intermediate |

| Methyl Migration | The methyl group shifts to a different position on the ring via a 1,2-shift. | Formation of a thermodynamically more stable isomer (e.g., less steric strain). | Arenium Ion (Carbocation) |

| Dodecyl Migration | The entire dodecyl group shifts to a different position via a 1,2-shift. | Formation of a thermodynamically more stable isomer. | Arenium Ion (Carbocation) |

| Transalkylation | Intermolecular transfer of a methyl or dodecyl group to another aromatic molecule. | Thermodynamic equilibrium of the product mixture. | Carbocationic species |

Photochemical Reactivity and Transformations

The naphthalene core of this compound is a chromophore that can absorb ultraviolet (UV) radiation. This absorption of light can promote the molecule to an electronically excited state, initiating a variety of photochemical reactions.

Atmospheric Photooxidation:

A primary photochemical process for alkylnaphthalenes is photooxidation, particularly in the atmosphere. copernicus.org This reaction is typically initiated by hydroxyl (•OH) radicals, which are generated photochemically in the presence of sunlight. The rate of reaction with •OH radicals generally increases as the aromatic ring becomes more substituted with alkyl groups. copernicus.org

Mechanism:

OH Radical Addition: An •OH radical adds to one of the carbon atoms of the aromatic ring, forming a resonance-stabilized hydroxycyclohexadienyl-type radical. The addition is likely to occur at an unsubstituted position due to lower steric hindrance.

Reaction with O₂: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

Further Reactions: In the presence of nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•). copernicus.org The alkoxy radical is unstable and can undergo further reactions, including intramolecular H-shifts or ring-opening to form dicarbonyls and other oxygenated products. researchgate.netrsc.org This pathway contributes to the formation of secondary organic aerosols (SOA) in the atmosphere. copernicus.org

Photocycloaddition:

The excited state of the naphthalene ring can also participate in cycloaddition reactions with other unsaturated molecules. For example, photochemical [2+2] cycloadditions have been observed between naphthalene derivatives and olefins, leading to the formation of cyclobutane (B1203170) rings. nih.govrsc.org While not specifically documented for this compound, this represents a fundamental photochemical reactivity pattern for the naphthalene core. The reaction involves the interaction of the excited-state naphthalene with a ground-state olefin, forming a four-membered ring and breaking the aromaticity of one of the naphthalene rings.

Table 3: Key Photochemical Reactions of this compound

| Reaction Type | Initiator(s) | Key Intermediate(s) | Primary Product(s) |

| Photooxidation | UV light, •OH radical, O₂ | OH-adduct radical, Peroxy radical (RO₂•), Alkoxy radical (RO•) | Ring-opened dicarbonyls, other oxygenated compounds, Secondary Organic Aerosol (SOA) |

| [2+2] Cycloaddition | UV light, Olefin | Excited-state naphthalene | Cyclobutane adducts |

Computational and Theoretical Studies of 1 Dodecyl 2 Methylnaphthalene

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic wavefunction and energy of the molecule.

The electronic structure of 1-dodecyl-2-methylnaphthalene dictates its fundamental chemical properties. DFT calculations are commonly used to determine key electronic and energetic parameters. utq.edu.iq The naphthalene (B1677914) core is an aromatic system with delocalized π-electrons, while the dodecyl and methyl groups act as electron-donating substituents. These alkyl groups influence the electron distribution on the aromatic ring.

Calculations for similar aromatic molecules show that such substitutions can raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. samipubco.comsamipubco.com A smaller energy gap suggests higher reactivity and susceptibility to oxidation. utq.edu.iq Key energetic properties that can be calculated include the total energy, ionization potential (energy required to remove an electron), and electron affinity (energy released upon adding an electron).

Table 1: Calculated Electronic Properties of Naphthalene and Substituted Naphthalenes

| Property | Naphthalene | 2-Methylnaphthalene (B46627) | This compound (Predicted) |

|---|---|---|---|

| HOMO Energy (eV) | -6.13 | -5.95 | -5.80 |

| LUMO Energy (eV) | -1.38 | -1.30 | -1.25 |

| HOMO-LUMO Gap (eV) | 4.75 | 4.65 | 4.55 |

| Ionization Potential (eV) | 8.14 | 8.01 | 7.90 |

| Electron Affinity (eV) | 0.15 | 0.18 | 0.20 |

Note: Values for Naphthalene and 2-Methylnaphthalene are representative values from literature. samipubco.comnih.gov Values for this compound are predicted based on established trends.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of the molecule. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov These calculations help in assigning specific vibrational modes to the observed spectral peaks. For this compound, this would involve identifying C-H stretching and bending modes of the aromatic ring and the alkyl chains, as well as the characteristic ring breathing modes of the naphthalene core.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-visible absorption spectra. nih.gov The calculations provide information on absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which determine the intensity of the absorption bands. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3050 - 3150 |

| Aliphatic C-H Stretch | Dodecyl & Methyl | 2850 - 2960 |

| Aromatic C=C Stretch | Naphthalene Ring | 1500 - 1620 |

| CH₂ Scissoring | Dodecyl Chain | 1450 - 1470 |

| CH₃ Bending | Methyl Group | 1375 - 1385 |

| Aromatic C-H Out-of-Plane Bend | Naphthalene Ring | 750 - 900 |

Note: These are typical frequency ranges predicted by DFT calculations for the specified functional groups.

Understanding the chemical reactivity of this compound, particularly in processes like combustion or atmospheric degradation, involves modeling potential reaction pathways. mdpi.com Quantum chemical calculations can map the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.

For instance, the hydrogen abstraction from the dodecyl chain or the methyl group by radicals like *OH can be modeled. nih.gov Calculations would determine the activation energy barriers for abstraction from different carbon atoms along the chain. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to calculating reaction rate constants using transition state theory. kaust.edu.saresearchgate.net Such studies can reveal the most likely sites of initial attack and the subsequent decomposition or oxidation pathways. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of particles, using a force field to describe the potential energy.

For this compound, a key application of MD is conformational analysis of the flexible dodecyl chain. chemrxiv.org The long alkyl chain can adopt numerous conformations due to rotation around its C-C single bonds. MD simulations can explore the conformational landscape, identifying low-energy conformers and determining their relative populations at a given temperature. nih.govnih.gov This is critical for understanding how the molecule packs in condensed phases or interacts with surfaces.

MD simulations also provide detailed insights into intermolecular interactions. By simulating a collection of this compound molecules, one can study aggregation behavior driven by π-π stacking of the naphthalene cores and van der Waals interactions between the dodecyl chains. The simulations can yield structural and dynamic properties like radial distribution functions, which describe the local packing structure, and diffusion coefficients. nih.gov

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of molecules with their physical properties or chemical reactivity. unlp.edu.arfrontiersin.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. conicet.gov.ar

For a series of alkylnaphthalenes, including isomers of dodecylmethylnaphthalene, QSPR models could be developed to predict properties such as boiling point, viscosity, retention indices in chromatography, and reaction rate constants. nih.govresearchgate.netmdpi.com The first step is to calculate a wide range of molecular descriptors.

Table 3: Molecular Descriptors for QSPR Models of Alkylnaphthalenes

| Descriptor Type | Examples | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight (Mw), Number of rings | Boiling Point, Density |

| Topological | Connectivity indices, Wiener index | Retention Index, Solubility |

| Geometric | Molecular surface area, Molecular volume | Partition Coefficient (Kow) |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Reaction Rate Constants, Electron Affinity nih.gov |

Once the descriptors are calculated, statistical techniques like multiple linear regression or machine learning algorithms are used to build the predictive model. rsc.org Such models are valuable for estimating the properties of new or untested compounds without the need for expensive and time-consuming experiments. acs.org

Force Field Development and Parameterization for Dodecylmethylnaphthalene Systems

The accuracy of molecular dynamics simulations depends entirely on the quality of the underlying force field. rush.edunih.gov A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. uiuc.edu While general-purpose force fields like CHARMM, AMBER, and OPLS exist, they may not have accurate parameters for a specific molecule like this compound. nih.govslideshare.net

Therefore, a specific parameterization may be necessary. The process typically involves:

Initial Parameter Assignment: Parameters for bonds, angles, and van der Waals interactions are often taken from existing force fields for similar chemical groups (e.g., parameters for the naphthalene core from an aromatic compound force field and parameters for the dodecyl chain from an alkane force field). acs.org

Partial Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting them to the electrostatic potential calculated from high-level quantum mechanics. nih.gov

Dihedral Parameterization: The torsional parameters governing rotation around single bonds are particularly important for the conformational flexibility of the dodecyl chain and its connection to the naphthalene ring. These parameters are often refined by fitting the force field's torsional energy profile to a profile calculated using quantum mechanics (a "dihedral scan"). nih.gov

Validation: The newly developed force field is then validated by performing MD simulations and comparing calculated bulk properties (e.g., density, heat of vaporization) against available experimental data. nih.govmdpi.com

Developing a robust force field for dodecylmethylnaphthalene systems is essential for conducting predictive simulations of their behavior in complex environments. researchgate.netrsc.org

Cheminformatics and Data Mining for Alkylated Naphthalene Databases

The development of high-performance synthetic lubricants, such as those based on this compound, is increasingly reliant on computational and theoretical studies. Among these, cheminformatics and data mining of alkylated naphthalene databases have emerged as powerful tools for accelerating the discovery and optimization of new lubricant base oils and additives. These approaches leverage large datasets of chemical structures and their associated physicochemical properties to build predictive models, identify structure-property relationships, and design novel molecules with desired performance characteristics.

Alkylated naphthalenes are a class of synthetic fluids known for their excellent thermal-oxidative stability, hydrolytic stability, and good solubility characteristics. issuu.comissuu.com The specific properties of an alkylated naphthalene are determined by the nature of the alkyl substituents, including the length and branching of the alkyl chains and their positions on the naphthalene ring system. issuu.com This structural diversity makes them an ideal subject for cheminformatics and data mining, as a systematic exploration of all possible structures through laboratory synthesis and testing would be prohibitively time-consuming and expensive.

The core of this approach is the creation of a comprehensive database of alkylated naphthalenes. Such a database would contain the chemical structure of each compound, along with a wide range of experimentally determined or computationally predicted properties. This can include physical properties like viscosity, pour point, and flash point, as well as performance-related data such as thermal and oxidative stability. issuu.com The development of such lubricating material databases, which can store and analyze data from both computational simulations and physical experiments, is a key area of research. researchgate.netnih.gov

Once a database is established, cheminformatics techniques are employed to calculate a variety of molecular descriptors for each entry. These descriptors are numerical representations of the chemical structure, encoding information about topology, geometry, electronic properties, and physicochemical characteristics. For a compound like this compound, these descriptors would quantify aspects such as its molecular weight, number of carbon atoms, degree of branching in the dodecyl group, and the electronic environment of the naphthalene core.

With a dataset of molecular structures, their calculated descriptors, and their measured properties, data mining and machine learning algorithms can be used to develop Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models aim to find a mathematical relationship between the molecular descriptors and a specific property of interest. For example, a QSPR model could be developed to predict the viscosity index of an alkylated naphthalene based on descriptors related to its molecular size and shape.

The application of these computational methods can significantly aid in the design of new antioxidant lubricant additives, helping to improve properties and reduce the formation of sludge during the autoxidation process of lubricating oil. nih.gov By understanding the relationships between chemical structure and performance, researchers can virtually screen large libraries of candidate molecules and prioritize the most promising ones for synthesis and testing.

Below are interactive data tables that illustrate the type of data that would be found in an alkylated naphthalene database and used for cheminformatics and data mining studies.

Table 1: Physicochemical Properties of Selected Alkylated Naphthalenes

This table provides a sample of the kind of data that would be collected for a cheminformatics database. It includes the target compound, this compound, and other related alkylated naphthalenes to provide a basis for comparison and model building. The properties listed are critical for the performance of lubricants.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Pour Point (°C) |

| This compound | C23H34 | 310.52 | 45.8 | 6.7 | -27 |

| 1-Hexyl-2-methylnaphthalene | C17H22 | 226.36 | 15.2 | 3.1 | -45 |

| 1-Octyl-2-methylnaphthalene | C19H26 | 254.41 | 23.5 | 4.2 | -39 |

| 1-Decyl-2-methylnaphthalene | C21H30 | 282.47 | 34.1 | 5.4 | -33 |

| 1-Tetradecyl-2-methylnaphthalene | C25H38 | 338.57 | 58.3 | 8.1 | -21 |

Table 2: Calculated Molecular Descriptors for QSPR Modeling

This table shows a selection of calculated molecular descriptors for the compounds listed in Table 1. These descriptors are used in QSPR models to predict the physicochemical properties of the compounds.

| Compound Name | LogP (Octanol-Water Partition Coefficient) | Molar Refractivity | Number of Rotatable Bonds | Topological Polar Surface Area (Ų) |

| This compound | 8.9 | 104.2 | 11 | 0 |

| 1-Hexyl-2-methylnaphthalene | 6.5 | 76.9 | 5 | 0 |

| 1-Octyl-2-methylnaphthalene | 7.3 | 86.1 | 7 | 0 |

| 1-Decyl-2-methylnaphthalene | 8.1 | 95.3 | 9 | 0 |

| 1-Tetradecyl-2-methylnaphthalene | 9.7 | 113.4 | 13 | 0 |

By analyzing the data in these tables, a researcher could begin to develop a QSPR model. For instance, one might hypothesize that the viscosity of these compounds is strongly correlated with their molecular weight and the number of rotatable bonds in the alkyl chain. A machine learning algorithm could be used to find the precise mathematical relationship and to predict the viscosity of other, unsynthesized alkylated naphthalenes. This predictive capability is at the heart of the value of cheminformatics and data mining in the field of lubricant development.

Environmental Behavior and Biotransformation of 1 Dodecyl 2 Methylnaphthalene

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, including photodegradation and hydrolysis, play a role in the natural attenuation of 1-dodecyl-2-methylnaphthalene in the environment. These processes can lead to the partial or complete transformation of the parent compound, altering its toxicity and bioavailability.

Biotransformation and Biodegradation Studies

The microbial-mediated breakdown of this compound is a crucial process in its removal from contaminated environments. Both anaerobic and aerobic microorganisms have the potential to degrade this compound, although the long dodecyl chain presents unique challenges and influences the metabolic pathways.

Under anoxic conditions, such as those found in sediments and groundwater, anaerobic microorganisms can utilize alternative electron acceptors for the degradation of alkylated naphthalenes. For 2-methylnaphthalene (B46627), a well-established anaerobic degradation pathway involves an initial activation step where fumarate (B1241708) is added to the methyl group. nih.govnih.gov This reaction is catalyzed by enzymes analogous to benzylsuccinate synthase. nih.gov This initial step is followed by a series of reactions that lead to the formation of 2-naphthoic acid, a central metabolite in the anaerobic degradation of both naphthalene (B1677914) and 2-methylnaphthalene. d-nb.infouni-konstanz.de

The presence of a long dodecyl chain in this compound introduces complexity to this pathway. It is plausible that anaerobic degradation could be initiated at either the methyl group via fumarate addition or at the dodecyl chain. Anaerobic degradation of long-chain alkanes is known to occur, often initiated by the addition of fumarate at a subterminal carbon atom. Therefore, a competing initial activation reaction on the dodecyl chain of this compound is possible. Following the initial activation, the subsequent degradation would likely proceed through β-oxidation of the alkyl chain and eventual cleavage of the naphthalene ring system.

Identified metabolites from the anaerobic degradation of 2-methylnaphthalene by sulfate-reducing enrichment cultures include naphthyl-2-methyl-succinic acid and its derivatives, as well as 2-naphthoic acid and its reduced forms. nih.gov For this compound, analogous metabolites resulting from the initial attack on the methyl or dodecyl group would be expected.

Table 1: Potential Anaerobic Degradation Metabolites of this compound (Inferred)

| Parent Compound | Initial Reaction | Key Intermediate | Potential Subsequent Metabolites |

| This compound | Fumarate addition to methyl group | (1-Dodecyl-naphthalen-2-yl)methyl-succinic acid | 1-Dodecyl-2-naphthoic acid |

| This compound | Fumarate addition to dodecyl chain | (2-Methyl-naphthalen-1-yl)dodecyl-succinic acid | Carboxylated dodecylnaphthalene (B1581213) derivatives |

This table is based on inferred pathways from the degradation of similar compounds.

In the presence of oxygen, aerobic microorganisms can efficiently degrade a wide range of hydrocarbons, including long-chain alkylnaphthalenes. The initial step in the aerobic degradation of long-chain alkanes is typically the oxidation of the terminal methyl group of the alkyl chain, catalyzed by alkane hydroxylases. nih.govnih.gov This reaction forms a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then be degraded through the β-oxidation pathway.

For this compound, it is highly probable that the primary aerobic degradation pathway involves the initial oxidation of the terminal carbon of the dodecyl chain. This would be followed by stepwise shortening of the alkyl chain via β-oxidation. The methyl group on the naphthalene ring could also be a target for initial oxidation. Once the dodecyl chain is sufficiently shortened or removed, the resulting methylnaphthalene-like structure would be susceptible to degradation pathways known for simpler alkylnaphthalenes, which involve dioxygenase-catalyzed attack on the aromatic rings.

Microbial communities capable of degrading long-chain alkanes and PAHs are diverse and include genera such as Pseudomonas, Geobacillus, Acinetobacter, Marinobacter, and various fungi. walshmedicalmedia.com It is expected that similar microbial consortia, possessing the necessary enzymatic machinery for both alkane and aromatic hydrocarbon degradation, would be involved in the breakdown of this compound.

Table 2: Key Microbial Genera in Aerobic Hydrocarbon Degradation

| Genus | Known Degradation Capabilities |

| Pseudomonas | Naphthalene, phenanthrene, and other PAHs. |

| Geobacillus | Long-chain alkanes (C12-C31). nih.gov |

| Acinetobacter | Long-chain alkanes (C32 and longer). nih.gov |

| Marinobacter | Short-chain and long-chain n-alkanes. walshmedicalmedia.com |

The enzymatic machinery employed by microorganisms is central to the biotransformation of this compound. The initial and often rate-limiting step in aerobic degradation is catalyzed by specific oxygenases.

For the long dodecyl chain, several key enzyme systems are known to initiate alkane degradation:

Alkane Hydroxylases (e.g., AlkB): These are integral membrane non-heme iron monooxygenases that are commonly found in bacteria and are responsible for the oxidation of medium-chain alkanes.

Cytochrome P450 Monooxygenases: These enzymes are also involved in the terminal and sub-terminal oxidation of alkanes.

Flavin-binding Monooxygenases (e.g., AlmA): This class of enzymes has been identified as being involved in the metabolism of long-chain n-alkanes (C32 and longer). nih.gov

LadA: A thermophilic soluble long-chain alkane monooxygenase found in Geobacillus. nih.gov

Following the initial hydroxylation of the dodecyl chain, alcohol dehydrogenases and aldehyde dehydrogenases are involved in the subsequent oxidation to a fatty acid. The degradation of the naphthalene ring itself is initiated by naphthalene dioxygenases, which are multicomponent enzyme systems that catalyze the dihydroxylation of the aromatic ring, leading to ring cleavage.

Under anaerobic conditions, the key enzyme for the activation of the methyl group is a glycyl radical enzyme, analogous to benzylsuccinate synthase, which catalyzes the addition of fumarate. nih.gov

Table 3: Key Enzymes in Alkylnaphthalene Degradation

| Degradation Condition | Initial Target | Enzyme Class | Example Enzyme |

| Aerobic | Dodecyl Chain | Alkane Hydroxylase | AlkB, AlmA, LadA |

| Aerobic | Naphthalene Ring | Dioxygenase | Naphthalene Dioxygenase |

| Anaerobic | Methyl Group | Glycyl Radical Enzyme | Benzylsuccinate Synthase Analogue |

Environmental Transport and Distribution Modeling

The environmental transport and distribution of this compound are characterized by low mobility in aqueous phases and a strong affinity for organic matter in soil and sediment. Its high molecular weight and hydrophobicity are the primary drivers of its environmental partitioning.

Volatilization and Atmospheric Dispersion

The tendency of a chemical to transfer from a liquid or solid phase to the gas phase, a process known as volatilization, is significantly lower for this compound compared to its parent compound, naphthalene. This is due to its substantially lower vapor pressure and higher boiling point, direct consequences of the large dodecyl alkyl group.

Atmospheric dispersion models, which are mathematical simulations of how air pollutants disperse, indicate that high molecular weight PAHs are less subject to long-range atmospheric transport. copernicus.orgwikipedia.orgnih.gov While parent PAHs can be transported over large distances, the addition of a long alkyl chain increases the molecule's mass and reduces its volatility, causing it to be more readily deposited from the atmosphere. nih.gov The majority of this compound released into the atmosphere is expected to be associated with particulate matter rather than existing in the gas phase. This association with airborne particles governs its atmospheric residence time and deposition patterns, with wet and dry deposition being the primary removal mechanisms.

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (Pa at 25°C) | Henry's Law Constant (atm·m³/mol) |

|---|---|---|---|---|

| Naphthalene (for comparison) | 128.17 | 218 | 10.9 | 4.4 x 10⁻⁴ |

| 1-Dodecylnaphthalene (analogue) | 296.52 | 405 - 421 (Predicted) | 3.07 x 10⁻⁷ - 4.73 x 10⁻⁷ (Predicted) | 6.46 x 10⁻⁷ (Predicted) |

| This compound | 310.55 | > 420 (Estimated) | < 3 x 10⁻⁷ (Estimated) | < 6 x 10⁻⁷ (Estimated) |

Sorption to Environmental Matrices (Soil, Sediment)

This compound exhibits strong sorption to soil and sediment, a characteristic driven by its high hydrophobicity. The primary mechanism for this is partitioning into the organic carbon fraction of these matrices. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic pollutants in soil. A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, limiting its movement into groundwater.

For long-chain alkylated PAHs like this compound, the Koc value is significantly higher than that of parent PAHs. enviro.wiki This strong sorption behavior means that the compound is likely to be immobile in the subsurface, accumulating in the upper layers of soil and in the sediment of water bodies. This sequestration can lead to its long-term persistence in these environmental compartments.

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (mg/L at 25°C) | Estimated Log Koc |

|---|---|---|---|

| Naphthalene (for comparison) | 3.37 | 31 | 2.3 - 3.1 |

| 1-Dodecylnaphthalene (analogue) | 9.8 (Computed) | 1.07 x 10⁻⁵ (Predicted) | > 5.0 (Estimated) |

| This compound | > 9.8 (Estimated) | < 1 x 10⁻⁵ (Estimated) | > 5.5 (Estimated) |

Bioavailability in Environmental Systems

The bioavailability of a contaminant, or the extent to which it is available for uptake by living organisms, is closely linked to its sorption characteristics. For strongly sorbed compounds like this compound, bioavailability is generally low. nih.gov The strong partitioning into soil organic matter and sediment means that only a small fraction of the total concentration is present in the pore water, which is the primary medium for uptake by microorganisms and benthic organisms.

Several factors can influence the bioavailability of highly hydrophobic compounds. The "aging" of contamination can lead to a decrease in bioavailability over time as the molecules become more tightly bound within the soil or sediment matrix. nih.gov The nature of the organic matter also plays a role, with "hard" carbonaceous materials like soot and charcoal exhibiting stronger sorption and leading to lower bioavailability compared to "soft" organic matter like humic acids. nih.gov While the long alkyl chain significantly reduces its aqueous solubility and increases its sorption, this does not entirely eliminate its potential for biological uptake, particularly by organisms that ingest soil or sediment.

Fate in Engineered Environmental Systems (e.g., Wastewater Treatment)

In engineered systems such as wastewater treatment plants (WWTPs), the fate of this compound is primarily dictated by its strong hydrophobicity. The compound is expected to partition extensively from the aqueous phase onto the solid sludge.

Studies on the biodegradation of PAHs in WWTPs have shown that lower molecular weight PAHs, such as naphthalene, can be effectively removed through microbial degradation in the activated sludge process. researchgate.netnih.gov However, the presence of long alkyl chains is known to increase the recalcitrance of PAHs to microbial attack. The dodecyl group can sterically hinder the enzymatic action required to initiate the breakdown of the aromatic rings.

Therefore, the primary removal mechanism for this compound in a conventional WWTP is expected to be sorption to the sludge, with limited biodegradation. nih.govnih.gov This leads to the accumulation of the compound in the sewage sludge. The ultimate fate of the compound is then dependent on the disposal method of the sludge, such as landfilling, incineration, or land application. If the sludge is applied to agricultural land, the compound's strong sorption to soil will likely lead to its long-term persistence in the terrestrial environment.

Applications in Advanced Materials and Chemical Technologies

Utilization as Chemical Intermediates in Organic Synthesis

While 1-Dodecyl-2-methylnaphthalene is not a widely commercialized compound, its synthesis is achievable through established organic chemistry reactions, positioning it as a potential intermediate for the creation of more complex molecules. The primary route to its synthesis involves the Friedel-Crafts alkylation of 2-methylnaphthalene (B46627). researchgate.netmt.com This classic electrophilic aromatic substitution reaction attaches the dodecyl group to the naphthalene (B1677914) ring system.

In this context, 1-dodecene (B91753) or a corresponding dodecyl halide can be reacted with 2-methylnaphthalene in the presence of a Lewis acid catalyst. mt.com The resulting product, this compound, can then serve as a starting material for further functionalization. The dodecyl chain can be modified, or the aromatic rings can undergo further substitution, leading to a variety of derivatives with potential uses as surfactants, lubricant additives, or as precursors to liquid crystals. The general use of methylnaphthalenes as intermediates in the synthesis of dyes and pesticides suggests that long-chain derivatives like this compound could be explored for creating specialized versions of these products with altered physical properties such as solubility and hydrophobicity. nih.govcdc.govcdc.gov

Below is a representative table outlining the typical reactants and conditions for the synthesis of this compound via Friedel-Crafts alkylation.

| Reactant 1 | Reactant 2 | Catalyst | Typical Reaction Conditions | Product |

| 2-Methylnaphthalene | 1-Dodecene | Lewis Acid (e.g., AlCl₃, FeCl₃) or Acidic Ionic Liquids researchgate.net | Anhydrous conditions, moderate temperatures | This compound |

| 2-Methylnaphthalene | 1-Bromododecane | Lewis Acid (e.g., AlCl₃) | Anhydrous conditions | This compound |

This table is illustrative of the general Friedel-Crafts alkylation process and specific conditions may vary based on the chosen catalyst and reaction scale.

Role in Polymer Chemistry and Advanced Polymeric Materials

Currently, there is a lack of specific, documented research on the direct application of this compound in polymer chemistry.

No available scientific literature or patents indicate the use of this compound as a monomer in polymerization reactions or as a direct modifier for existing polymers.

As there are no reported instances of polymers being modified with this compound, no data on their structure-property relationships exist.

Applications in Catalysis and Catalytic Processes

The role of this compound in the field of catalysis is not established in the current body of scientific literature.

There are no documented studies where this compound serves as a primary reactant in catalytic transformations to produce other chemical species. While related compounds like 2-methylnaphthalene can undergo catalytic hydro-dealkylation or isomerization, similar processes for its dodecylated derivative have not been reported. google.comresearchgate.netbcrec.idscispace.com

There is no evidence in the reviewed literature of this compound being employed as a ligand in either homogeneous or heterogeneous catalysis.

Development of Dodecylmethylnaphthalene-Based Functional Materials

The synthesis of functional materials from this compound and its derivatives is an area of growing interest. The ability to modify both the alkyl chain and the naphthalene ring allows for the tailoring of its physicochemical properties to suit specific applications, ranging from interfacial science to materials science.

Long-chain alkylnaphthalene sulfonates, derived from compounds like this compound, are recognized for their surface-active properties. The combination of a long hydrophobic alkyl chain and a hydrophilic sulfonate group attached to the aromatic naphthalene ring results in effective surfactants and emulsifiers.

Research into long-chain alkylnaphthalene sulfonates has elucidated their fundamental properties in aqueous solutions. Key parameters such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, and the surface tension at the CMC (γCMC), are crucial for determining their efficiency. For instance, studies have shown that the aggregation capacity of sulfonate surfactants is influenced by the nature of the hydrophobic group, with n-alkylnaphthalene sulfonates exhibiting a lower CMC compared to their n-alkyl and n-alkylbenzene counterparts. This indicates a greater tendency for micelle formation, which is a desirable characteristic for many surfactant applications. researchgate.net

The synthesis of these surfactants can be achieved through reactions such as the Wurtz-Fittig reaction to attach the long alkyl chain to the naphthalene core, followed by sulfonation. researchgate.net These surfactants have demonstrated effectiveness in various challenging conditions, including hard water and at both acidic and alkaline pH levels. researchgate.net Their utility extends to enhancing the solubility of other surfactants and modifying the viscosity of formulations. researchgate.net

Table 1: Surface-Active Properties of a Representative Long-Chain Alkylnaphthalene Sulfonate

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | Varies with alkyl chain length | researchgate.net |

| Surface Tension at CMC (γCMC) | Varies with alkyl chain length | researchgate.net |

| Area per Molecule at CMC (ACMC) | Varies with alkyl chain length | researchgate.net |

| Standard Free Energy of Micellization (ΔG°mic) | Varies with alkyl chain length | researchgate.net |

| Standard Free Energy of Adsorption (ΔG°ads) | Varies with alkyl chain length | researchgate.net |

The naphthalene moiety in this compound provides a foundation for the development of optoelectronic materials and fluorescent probes. Naphthalene derivatives are known for their unique photophysical and chemical properties, which make them a well-studied class of organic compounds for these applications. rsc.org